molecular formula C16H15N3OS B2480608 9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-54-0

9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2480608
CAS No.: 896344-54-0
M. Wt: 297.38
InChI Key: GEFQHOGYZLLJRB-UHFFFAOYSA-N
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Description

The 9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a specialized chemical scaffold designed for advanced pharmaceutical and heterocyclic chemistry research. This compound features a fused pyrido[1,2-a][1,3,5]triazin-4-one core, a structure recognized as a privileged scaffold in medicinal chemistry due to its potential for diverse biological interactions. The specific substitution at the 2-position with a (3-methylbenzyl)sulfanyl group introduces a thioether linkage, a functional group often explored to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecular architectures or as a core template for screening novel biological activities. Its structural analogs, particularly those based on the pyrido[1,2-a]pyrimidin-4-one framework, have been identified as critical intermediates in the synthesis of active pharmaceutical ingredients, demonstrating the high value of this chemical class in drug discovery and development . Similarly, the presence of the sulfur-containing moiety aligns with research into sulfur-heterocycles, which are investigated for their broad pharmacological potential . This reagent is provided strictly for research applications in laboratory settings.

Properties

IUPAC Name

9-methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-5-3-7-13(9-11)10-21-15-17-14-12(2)6-4-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFQHOGYZLLJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrido-Triazinone Synthesis

Cyclocondensation of Pyridine Derivatives

The pyrido[1,2-a]triazin-4-one scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 2-aminopyridine derivatives with urea or thiourea analogs under acidic or thermal conditions. For example, refluxing 2-amino-9-methylpyridine with N,N'-carbonyldiimidazole in dimethylformamide (DMF) yields the triazinone ring. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMA) enhance reaction efficiency.
  • Temperature : Reflux conditions (120–150°C) are often necessary to drive cyclization.
  • Yield : Reported yields for analogous triazinones range from 60–85%.

Alternative Multi-Component Reactions

One-pot, three-component reactions offer a streamlined alternative. For instance, combining (E)-1-phenyl-3-(p-tolyl)-2-propen-1-one , ethyl 2-nitroacetate , and ammonium acetate in ethanol under reflux produces pyridin-2-one intermediates, which can be oxidized to triazinones. This method avoids isolation of intermediates and achieves yields >80%.

Functionalization at the 2-Position

Nucleophilic Aromatic Substitution (SNAr)

The sulfanyl group at position 2 is introduced via displacement of a leaving group (e.g., chloride) using (3-methylbenzyl)thiol .

Reaction Protocol
  • Substrate Preparation : Chlorination of 9-methyl-4H-pyrido[1,2-a]triazin-4-one at position 2 using phosphorus oxychloride (POCl3) yields 2-chloro-9-methyl-4H-pyrido[1,2-a]triazin-4-one .
  • Thiol Addition : Reacting the chlorinated intermediate with (3-methylbenzyl)thiol (1.2 equiv) in DMF at 80°C for 12 hours in the presence of potassium carbonate (K2CO3) affords the target compound.
Optimization Insights
  • Solvent : DMF maximizes nucleophilicity of the thiolate ion.
  • Base : K2CO3 outperforms weaker bases (e.g., NaHCO3) by ensuring complete deprotonation of the thiol.
  • Yield : 70–75% after purification by silica gel chromatography.

Alternative Sulfur Incorporation Strategies

Direct Thiolation via C–H Activation

Emerging methodologies employ transition metal catalysis to introduce sulfanyl groups without pre-functionalization. For example, palladium-catalyzed C–H thiolation using Pd(OAc)2 and Xantphos with (3-methylbenzyl)thiol as the sulfur source has been reported for heterocycles. While promising, this approach requires rigorous optimization of:

  • Catalyst Loading : 5 mol% Pd(OAc)2.
  • Oxidant : Silver nitrate (AgNO3) to regenerate the catalyst.
  • Yield : Preliminary yields for analogous systems are 50–60%.

Analytical and Characterization Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, triazine-H), 7.35–7.20 (m, 4H, aromatic), 4.25 (s, 2H, SCH2), 2.95 (s, 3H, CH3-triazine), 2.35 (s, 3H, Ar-CH3).
  • MS (ESI+) : m/z 353.1 [M+H]+ (calc. 353.12).

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous triazinones reveals a planar triazinone ring fused to a pyridine moiety, with bond lengths consistent with aromatic conjugation. The (3-methylbenzyl)sulfanyl group adopts a gauche conformation relative to the triazinone plane.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Competing substitution at position 7 of the pyrido-triazinone core is minimized by:

  • Electronic Effects : Electron-withdrawing groups (e.g., triazinone carbonyl) activate position 2 for SNAr.
  • Steric Hindrance : Bulky directing groups (e.g., 9-methyl) further favor 2-substitution.

Purification Complexities

The product’s low solubility in non-polar solvents necessitates:

  • Chromatography : Gradient elution (hexane/ethyl acetate 4:1 → 1:1).
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for XRD.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
SNAr with K2CO3/DMF 75 >98 High reproducibility
Multi-Component Reaction 83 95 One-pot synthesis
Pd-Catalyzed C–H Thiolation 55 90 No pre-functionalization required

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazine ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, thiols, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives, thiols.

    Substitution: Various substituted pyridotriazines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core : Cyclization of appropriate precursors.
  • Introduction of the 9-Methyl Group : Methylation using methyl iodide or dimethyl sulfate.
  • Attachment of the Sulfanyl Group : Utilization of thiols or sulfides in the reaction.

The compound's molecular formula is C16H15N3OSC_{16}H_{15}N_3OS, and it possesses a molecular weight of approximately 299.37 g/mol.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of pyridotriazines possess significant antimicrobial activity against various bacterial strains and fungi.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

The compound's structural characteristics suggest potential therapeutic applications:

  • Therapeutic Agent : It is being explored for its efficacy in treating infections and cancers due to its interaction with specific molecular targets.
  • Mechanism of Action : The compound may inhibit enzymes or modulate signaling pathways crucial for cellular processes.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Material Development : It is being assessed for use in developing new materials with specific properties.
  • Dyes and Pigments : The compound serves as a precursor in synthesizing dyes and pigments due to its vibrant color properties.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic pathways related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, it was effective against common fungal pathogens like Candida albicans .
  • Anticancer Research : Research indicated that certain analogs exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis .
  • Synthetic Routes : A comprehensive study outlined efficient synthetic routes for producing various pyridotriazine derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, synthesis strategies, and biological implications.

Table 1: Structural and Functional Comparison of Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives

Compound Name Substituents Key Structural Features Synthesis Method Notable Properties Reference
Target Compound : 9-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 9-Methyl
- 2-(3-methylbenzyl)sulfanyl
Sulfur bridge enhances lipophilicity; methyl groups improve metabolic stability. Likely multi-step nucleophilic substitution or thiol coupling (inferred from analogs). Unknown, but analogs show antimicrobial activity. N/A
Analog 1 : 9-Methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 9-Methyl
- 2-(2-oxo-2-phenylethyl)sulfanyl
Ketone group in substituent may increase polarity. Not specified, but similar to thioether formation via alkylation. No direct data; ketone may influence target binding.
Analog 2 : 9-Methyl-2-(4-methylpiperazinyl)-3-[(Z)-thiazolidinylidene]-4H-pyrido[1,2-a]pyrimidin-4-one - 9-Methyl
- 2-(4-methylpiperazinyl)
- 3-Thiazolidinone ring
Piperazinyl group enhances solubility; thiazolidinone adds hydrogen-bonding potential. Multi-step cyclization and substitution. Likely improved solubility and enzyme inhibition (e.g., kinase targets).
Analog 3 : 2-Diethylamino-7-aryl-4H-pyrido[1,2-a][1,3,5]triazin-4-ones - 2-Diethylamino
- 7-Aryl
Aryl groups introduced via Suzuki coupling; amino group modulates electronic properties. Palladium-catalyzed Suzuki-Miyaura cross-coupling. Strong bactericidal activity against Gram-positive pathogens.
Compound 9a : (5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(benzodioxolylmethylene)-2-thioxo-thiazolidin-4-one - Thiazolidinone core
- Methoxyphenyl and benzodioxolyl groups
Extended conjugation system; thione group may act as a pharmacophore. Condensation and cyclization. Antiproliferative or antimicrobial (inferred from similar thiazolidinones).

Key Observations :

Analog 2’s piperazinyl and thiazolidinone substituents suggest enhanced solubility and target engagement, making it more suitable for aqueous environments (e.g., enzyme active sites) . Analog 3’s Suzuki-coupled aryl groups (e.g., 7-aryl) demonstrate the scaffold’s adaptability for high-throughput medicinal chemistry, with proven bactericidal effects .

Synthesis Challenges :

  • Thioether formation (as in the target compound) often requires careful optimization due to competing side reactions (e.g., oxidation), whereas Suzuki coupling (Analog 3) offers regioselectivity and scalability .
  • Compound 9a’s low yield (10%) highlights challenges in synthesizing sulfur-containing heterocycles, suggesting the target compound may also require advanced purification techniques .

Biological Relevance: While the target compound lacks explicit activity data, Analog 3’s bactericidal potency implies that pyridotriazinones with electron-rich substituents (e.g., aryl or thioether groups) are promising antimicrobial leads . The thiazolidinone moiety in Analog 2 and Compound 9a correlates with anticancer activity in related studies, suggesting the target compound could be repurposed for similar screens .

Biological Activity

9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine class. Its unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with a 9-methyl group and a sulfanyl group attached to a 3-methylphenylmethyl moiety. This structure is significant for its chemical reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H15N3OS
Molecular Weight299.37 g/mol
CAS Number896344-54-0

Antimicrobial Activity

Studies have indicated that compounds in the pyridotriazine class exhibit notable antimicrobial properties. For instance, research on similar derivatives has shown effectiveness against various microorganisms such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell walls or interference with metabolic processes.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell growth and survival . The compound's ability to bind to specific enzymes involved in tumor progression has been suggested as a mechanism for its anticancer effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • DNA/RNA Interaction : It may bind to nucleic acids, influencing gene expression and replication.
  • Signaling Pathway Modulation : The compound could alter signaling cascades that control cell division and apoptosis .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar triazine derivatives against Candida albicans and Staphylococcus aureus. Results showed significant inhibition zones compared to controls .
  • Anticancer Evaluation : In another study, derivatives of pyridotriazines were tested on various cancer cell lines (e.g., Mia PaCa-2). The results indicated that certain compounds led to a reduction in cell viability by more than 50% at specific concentrations .

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